4-(2-PHENYL-6,7-DIHYDRO-5H-CYCLOPENTA[D]PYRIMIDIN-4-YL)TETRAHYDRO-1(2H)-PYRAZINECARBALDEHYDE
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Overview
Description
4-(2-Phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)tetrahydro-1(2H)-pyrazinecarbaldehyde is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a unique combination of a cyclopenta[d]pyrimidine ring fused with a pyrazine ring, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)tetrahydro-1(2H)-pyrazinecarbaldehyde typically involves multicomponent reactions. One common method involves the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by the addition of alkylating agents . The reaction conditions often include the use of a base such as triethylamine (Et3N) and are carried out under mild conditions to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidizing Agents: t-Butyl hydroperoxide (t-BuOOH), manganese triflate (Mn(OTf)2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Bases: Triethylamine (Et3N), potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for drug discovery and development, particularly in the search for new therapeutic agents .
Medicine
The compound’s potential medicinal applications include its use as an inhibitor of specific enzymes or receptors. Studies have shown that derivatives of this compound exhibit cytotoxicity against certain cancer cell lines, making it a promising candidate for anticancer drug development .
Industry
In the industrial sector, the compound can be used as a precursor for the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other high-performance materials .
Mechanism of Action
The mechanism of action of 4-(2-Phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)tetrahydro-1(2H)-pyrazinecarbaldehyde involves its interaction with specific molecular targets. The compound’s relatively planar core structure and favorable binding substructures allow it to interact with enzymes and receptors, leading to various biological effects . For example, it has been shown to inhibit certain protein kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives: These compounds share a similar cyclopenta ring structure and exhibit a wide range of biological activities.
2-Phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine: This compound is structurally related and has been studied for its potential therapeutic applications.
2-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-1-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}ethanone:
Uniqueness
What sets 4-(2-Phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)tetrahydro-1(2H)-pyrazinecarbaldehyde apart is its unique combination of a cyclopenta[d]pyrimidine ring fused with a pyrazine ring. This structural feature provides it with distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c23-13-21-9-11-22(12-10-21)18-15-7-4-8-16(15)19-17(20-18)14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKPOLMDQSLUIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2N3CCN(CC3)C=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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